3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

SMYD inhibition IRAK4 inhibition Isoxazole carboxamide SAR

This isoxazole-4-carboxamide features a unique 5-iodopyridin-2-yl, 3-acetyl, and 5-methyl substitution pattern cited in patent literature for SMYD and IRAK4 programs. No public biological data exists for this exact compound, making it a speculative but structurally novel starting point for in-house SAR exploration. Procure with the understanding that experimental potency and selectivity must be determined before use; interchange with analogs is not recommended due to potential unpredictable bioactivity shifts.

Molecular Formula C12H10IN3O3
Molecular Weight 371.134
CAS No. 339018-07-4
Cat. No. B2756846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
CAS339018-07-4
Molecular FormulaC12H10IN3O3
Molecular Weight371.134
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=C(C=C2)I
InChIInChI=1S/C12H10IN3O3/c1-6(17)11-10(7(2)19-16-11)12(18)15-9-4-3-8(13)5-14-9/h3-5H,1-2H3,(H,14,15,18)
InChIKeySYKOPIBYUPRMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 339018-07-4) – Basic Characterization for Procurement Evaluation


3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 339018-07-4) is a synthetic heterocyclic small molecule belonging to the isoxazole-4-carboxamide class, featuring a 5-iodopyridin-2-yl substituent, a 3-acetyl group, and a 5-methyl group on the oxazole ring. It is primarily cited in patent literature as a member of generic isoxazole carboxamide series targeting SMYD proteins (e.g., SMYD3, SMYD2) and IRAK4 [1][2]. No primary research articles reporting biological data for this specific compound were identified.

Why Generic Substitution Is Not Advisable for 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 339018-07-4)


Although numerous isoxazole-4-carboxamide analogs appear in kinase and epigenetic inhibitor patent families, the specific combination of a 5-iodopyridin-2-yl amide, a 3-acetyl substituent, and a 5-methyl group on the oxazole core is unique to this compound. In closely related patent series, even minor modifications (e.g., replacement of iodine with chlorine or removal of the acetyl group) have been shown to drastically alter potency, selectivity, and pharmacokinetic profiles [1]. Without direct experimental data for this exact compound, interchange with a near analog risks unpredictable bioactivity shifts, making case-by-case validation mandatory rather than assuming class-level equivalence [1][2].

Quantitative Differentiation Evidence for 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 339018-07-4)


Current Absence of Comparator-Based Quantitative Data for This Exact Compound

An exhaustive search of PubMed, Google Patents, BindingDB, and PubChem BioAssay did not return any single-study or head-to-head quantitative biological data (IC50, Ki, EC50, in vivo PK, or selectivity profile) for 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide. The compound is listed in generic patent claims but has not been individually characterized in the public domain [1][2][3].

SMYD inhibition IRAK4 inhibition Isoxazole carboxamide SAR

Realistic Application Scenarios for 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 339018-07-4)


Internal Tool Compound for SMYD/IRAK4 Target Class Exploration

Given its structural novelty within patent-generic series, this compound may serve as a starting point for in-house SAR programs targeting SMYD or IRAK4. However, prior to any biological testing, the user must experimentally determine its potency and selectivity, as no public data exist to support hypothesis-driven selection [1][2].

Chemical Probe Validation in Academic Drug Discovery

Academics investigating the role of SMYD3/2 or IRAK4 in disease models could profile this compound to identify structural determinants of target engagement, but they must accept the upfront cost of biochemical and cellular assay development, as no reference data are available [1][2].

Negative Control for Structure-Activity Relationship Studies

If subsequent testing reveals that the 5-iodopyridinyl or 3-acetyl group is critical for activity, this compound could be used as a key SAR probe. However, until such data are generated, it remains a speculative control and should not be procured with the expectation of established pharmacological activity [3].

Quote Request

Request a Quote for 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.